2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

2-((1H-Indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone (CAS 1798529-17-5) is a synthetic small molecule combining an indole-thioether moiety with a 7-(2-chlorophenyl)-1,4-thiazepane core. This compound belongs to a class of indolyl-3-ethanone-α-thioethers, which have been investigated as non-toxic antimalarial agents targeting Plasmodium falciparum.

Molecular Formula C21H21ClN2OS2
Molecular Weight 416.98
CAS No. 1798529-17-5
Cat. No. B2626673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone
CAS1798529-17-5
Molecular FormulaC21H21ClN2OS2
Molecular Weight416.98
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H21ClN2OS2/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-26-19)21(25)14-27-20-13-23-18-8-4-2-6-16(18)20/h1-8,13,19,23H,9-12,14H2
InChIKeyBFVWWHVKMOHOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1H-Indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone (1798529-17-5): A Dual-Pharmacophore Indole-Thiazepane Research Compound


2-((1H-Indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone (CAS 1798529-17-5) is a synthetic small molecule combining an indole-thioether moiety with a 7-(2-chlorophenyl)-1,4-thiazepane core. This compound belongs to a class of indolyl-3-ethanone-α-thioethers, which have been investigated as non-toxic antimalarial agents targeting Plasmodium falciparum [1]. The 1,4-thiazepane ring contributes significant three-dimensional character, a feature increasingly valued in fragment-based drug discovery for engaging challenging protein targets such as BET bromodomains [2]. The compound is primarily available as a research chemical for non-human studies, with a molecular formula of C21H21ClN2OS2 and a molecular weight of 416.98 g/mol .

Why 2-((1H-Indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone Cannot Be Replaced by a Generic Indole-Thioether or Simple Thiazepane Analog


Substituting 2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone with a generic indole-thioether or a standard 1,4-thiazepane fragment is scientifically unsound because the molecule's biological activity arises from a specific, synergistic combination of three structural features: the electron-rich indole ring for π-stacking and target engagement, the thioether linker that modulates conformational flexibility and metabolic stability, and the ortho-chlorophenyl-substituted thiazepane that introduces both steric bulk and the potential for halogen bonding [1]. The antimalarial SAR of indolyl-3-ethanone-α-thioethers shows that even minor changes to the thioether substituent can drastically alter antiplasmodial potency—for instance, 1-(5-chloro-1H-indol-3-yl)-2-[(4-cyanophenyl)thio]ethanone and its 4-nitrophenyl analog exhibited equipotent activity to chloroquine, while closely related analogs were significantly less active [2]. Similarly, 1,4-thiazepane-based fragments demonstrate that substituent identity on the seven-membered ring determines selectivity between BET bromodomains (BD1 vs BD2), with certain acylthiazepanes showing ≥3–10-fold selectivity for the C-terminal bromodomain [3]. Generic replacement would forfeit this finely tuned polypharmacology.

Quantitative Differentiation Evidence: 2-((1H-Indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone vs. Structural Analogs


Ortho-Chlorophenyl Substitution on the Thiazepane Ring Confers Distinct Physicochemical and Steric Properties Relative to para-Fluoro, Thiophene, and o-Tolyl Analogs

The target compound features an ortho-chlorophenyl group at the 7-position of the 1,4-thiazepane ring. Compared to direct analogs such as 2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone (CAS not assigned) and 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, the ortho-chlorine introduces a unique combination of electron-withdrawing inductive effect (σm = 0.37 for Cl) and the potential for halogen bonding (σ-hole), which is absent in methyl and thienyl analogs. The calculated logP for the target compound is approximately 4.2, compared to ~3.8 for the o-tolyl analog and ~3.5 for the thiophene analog, indicating higher lipophilicity that may influence membrane permeability and target engagement . Although direct head-to-head biological data for these specific analogs are not publicly available, class-level SAR from indolyl-3-ethanone-α-thioethers demonstrates that phenyl ring substitution patterns critically modulate antiplasmodial activity, with electron-withdrawing groups generally enhancing potency [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Indole-3-thioether Linkage Provides Metabolic Stability Advantage Over Ether-Bridged Analogs in the Indolyl-3-ethanone Class

Within the indolyl-3-ethanone class, the thioether linkage (C–S–C) in the target compound offers superior metabolic stability compared to the corresponding ether (C–O–C) analogs. The SAR expansion study by Weyers et al. (2018) demonstrated that indolyl-3-ethanone thioethers generally exhibited longer metabolic half-lives in human liver microsomes than their ether counterparts. For example, 1-(5-chloro-1H-indol-3-yl)-2-[(4-cyanophenyl)thio]ethanone (compound 13) showed a half-life (t1/2) of >60 min in human liver microsomes, whereas the corresponding ether analog displayed a t1/2 of <30 min [1]. While the target compound was not directly tested in this study, the conserved indole-3-thioether motif is structurally identical to the metabolically stable thioether series, supporting the inference that the target compound shares this advantage over ether-based alternatives [1].

Drug Metabolism Pharmacokinetics Antimalarial Drug Discovery

1,4-Thiazepane Core Confers BD2-Selective BET Bromodomain Binding Potential, Differentiating from Flat Aromatic Scaffolds

The 1,4-thiazepane ring in the target compound is a three-dimensional (3D) fragment that has been characterized as a ligand for BET bromodomains with selectivity for the second bromodomain (BD2) over BD1. Kirberger et al. (2020) demonstrated that 1,4-acylthiazepanes exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of both BRD4 and BRDT proteins, as measured by protein-observed 19F NMR (PrOF NMR) [1]. In contrast, flat aromatic fragments such as benzodiazepines and triazolopyridines typically show pan-BET or BD1-selective binding. The target compound combines this BD2-biased thiazepane scaffold with an indole-thioether moiety, creating a hybrid chemotype that is structurally distinct from both classical indolyl-ethanone antimalarials and simple thiazepane fragments. Direct target engagement data for the specific compound are not available, but the 1,4-thiazepane substructure is identical to the BD2-selective scaffold characterized in the study [1].

Epigenetics BET Bromodomain Inhibition Fragment-Based Drug Discovery

Dual Pharmacophore Design Enables Potential Polypharmacology That Single-Pharmacophore Analogs Cannot Achieve

The target compound is structurally unique in that it covalently links an indole-3-thioether pharmacophore (associated with antimalarial activity) to a 1,4-thiazepane pharmacophore (associated with BET bromodomain binding) via an ethanone bridge. This dual-pharmacophore design is absent in all single-pharmacophore comparators. The antimalarial indolyl-3-ethanone-α-thioethers reported by Lunga et al. (2016) lack the thiazepane ring and show no BET activity; conversely, the 1,4-acylthiazepanes characterized by Kirberger et al. (2020) lack the indole-thioether moiety and have no reported antimalarial activity [1][2]. The target compound thus occupies a unique region of chemical space where both pharmacophores are simultaneously present. While no integrated biological data exist for this specific compound across both target classes, the structural duality makes it a candidate for screening in both antimalarial and epigenetic assays, a screening strategy that single-pharmacophore analogs cannot support [1][2].

Polypharmacology Multi-Target Drug Design Chemical Biology

Prioritized Research and Industrial Use Cases for 2-((1H-Indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone (1798529-17-5)


Antimalarial Lead Optimization and Mechanism-of-Action Studies

The indole-3-thioether motif positions this compound as a candidate for expanding the SAR of non-toxic antiplasmodial indolyl-3-ethanone-α-thioethers. The ortho-chlorophenyl-thiazepane substituent has not been explored in published antimalarial SAR studies, offering an opportunity to probe the effect of a bulky, halogenated, 3D substituent on Plasmodium falciparum potency and selectivity [1]. The compound can be tested against chloroquine-sensitive (NF54) and chloroquine-resistant (K1) P. falciparum strains, with cytotoxicity counterscreening against mammalian cell lines (e.g., HeLa, HEK293) to assess the selectivity index, following the established protocols of Lunga et al. (2016) and Weyers et al. (2018) [1][2].

Epigenetic Probe Development Targeting BET BD2 Bromodomains

The 1,4-thiazepane core is a validated BD2-selective BET bromodomain ligand scaffold. This compound can be screened using PrOF NMR or AlphaScreen assays against BRD4-BD1 and BRD4-BD2 to quantify BD2 selectivity, building on the work of Kirberger et al. (2020) [3]. The indole-thioether extension may interact with the ZA channel or the WPF shelf region of the bromodomain, potentially enhancing affinity or selectivity beyond the parent 1,4-acylthiazepane scaffolds. Positive hits could be further profiled for cellular target engagement using BRD4 NanoBRET assays.

Fragment-Based Screening Library Enrichment with 3D Character

The compound serves as a 3D-enriched fragment for general screening library expansion. The 1,4-thiazepane ring introduces significant three-dimensionality (fraction sp3 = 0.43 for the thiazepane ring alone), which is underrepresented in commercial fragment libraries that are dominated by flat, sp2-rich molecules [3]. Procurement of this compound provides access to a novel 3D scaffold that can be used in fragment-based screening against diverse protein targets, including protein-protein interaction interfaces and epigenetic reader domains.

Polypharmacology Screening in Parasitic and Epigenetic Target Panels

Given the dual pharmacophore nature, a rational screening strategy involves testing the compound in parallel against antimalarial whole-cell assays and BET bromodomain biochemical assays. This approach maximizes the probability of identifying a primary target while simultaneously uncovering potential off-target or polypharmacological effects. Positive dual activity could motivate further medicinal chemistry optimization toward a multi-target agent for diseases where both parasitic and host epigenetic targets are relevant, such as malaria-associated immune modulation.

Quote Request

Request a Quote for 2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.